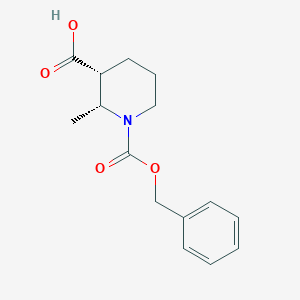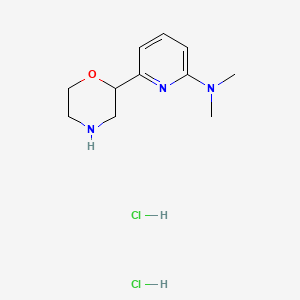
2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride
説明
The compound “2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride” is likely to be a heterocyclic compound containing an azetidine and a thiazole ring. Azetidine is a four-membered ring with one nitrogen atom, and thiazole is a five-membered ring with one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the azetidine and thiazole rings and the ether linkage between them . The presence of the dihydrochloride indicates that the compound is likely to be a salt, with two chloride ions balancing the charge of the organic molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and thiazole rings and the ether linkage. The nitrogen in the azetidine ring and the sulfur in the thiazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a salt, it is likely to be soluble in water . The presence of the heterocyclic rings could also influence its boiling point, melting point, and other physical properties.科学的研究の応用
Anticancer and Antimicrobial Applications
Thiazoles, thiazolidinones, and azetidinones have shown significant potential in pharmaceutical research due to their broad spectrum of bioactivity. Research by Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on the 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, which demonstrated remarkable antimicrobial activity against multidrug-resistant strains and exhibited cytotoxic activity against various cancer cell lines. These compounds, particularly the azetidinones, were found more efficient as antimicrobial and anticancer agents compared to their thiazolidinones counterparts, highlighting their potential in developing novel bioactive agents for treating cancer and infections resistant to conventional drugs (Hussein et al., 2020).
Enzyme Inhibition and CNS Activity
Another study highlighted the significance of 2-azetidinones, demonstrating their diverse biological activities, including anti-parkinsonian, anti-inflammatory, antibacterial, and herbicidal properties, as well as their role as enzyme inhibitors and effects on the central nervous system. The synthesis of azetidinones bearing a thiazole nucleus was undertaken to explore their biodynamic behavior, with some compounds showing promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as therapeutic agents in various medical applications (Parikh et al., 2000).
Synthesis and Pharmacological Evaluation
The synthesis of novel azetidin-2-one compounds has also been explored for evaluating their biological activities. A study by Saeed et al. (2020) synthesized a novel azetidin-2-one compound which showed significant antimicrobial activity and was non-toxic up to a certain concentration, suggesting the potential of azetidin-2-one derivatives in developing new antimicrobial agents (Saeed et al., 2020).
Oral Carbapenem Synthesis
Furthermore, azetidine derivatives have been utilized in the synthesis of orally active carbapenem antibiotics. Isoda et al. (2006) developed a practical and cost-effective synthesis method for an azetidine derivative, crucial for scaling up the production of an oral carbapenem, L-084, demonstrating the critical role of azetidinones in antibiotic development (Isoda et al., 2006).
Safety And Hazards
特性
IUPAC Name |
2-(azetidin-3-yloxy)-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.2ClH/c1-2-10-6(8-1)9-5-3-7-4-5;;/h1-2,5,7H,3-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCMJHBDJLYNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride | |
CAS RN |
1258650-45-1 | |
| Record name | 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)


![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)

![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)



![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)

